N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
This compound features a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methyl linker to an acetamide moiety. The acetamide is further substituted with a 4-isopropylphenoxy group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14(2)15-7-9-17(10-8-15)26-13-21(25)23-12-16-11-20(27-24-16)18-5-3-4-6-19(18)22/h3-11,14H,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSTUOVBDSESON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with 1,2-Oxazole Moieties
- N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}-2-[2-(Propan-2-yl)Phenoxy]Acetamide (): Key Differences: Replaces the 2-fluorophenyl group with a sulfamoylphenyl linkage. Physicochemical Properties: Molecular weight = 429.49 g/mol, predicted pKa = 5.58 .
- 2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl]Acetamide (): Key Differences: Substitutes the isopropylphenoxy group with a methoxyphenoxy moiety.
Analogs with Triazole or Thiadiazole Cores
- 2-{[4-Amino-5-(2-Fluorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide (): Key Differences: Replaces the 1,2-oxazole with a 1,2,4-triazole and introduces a sulfanyl linker. Impact: The triazole ring enhances π-stacking interactions, while the sulfanyl group may improve redox stability. However, the amino substituent could increase polarity .
- 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-1,3,4-Thiadiazol-2-yl}-Acetamide (): Key Differences: Uses a thiadiazole ring and pyridinyl substituent. The thiadiazole core may enhance DNA intercalation .
Pharmacological and Functional Comparisons
Tyrosinase Inhibition Potential
Compounds with propan-2-yl phenoxy groups, such as 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate (), exhibit tyrosinase inhibition (IC50 = 15.9 µM). The target compound’s structural similarity suggests possible activity in this domain, though experimental validation is required .
Ion Channel Modulation
- Suvecaltamide (): A Cav channel stabilizer with a propan-2-yl phenyl acetamide backbone. The target compound’s isopropylphenoxy group may similarly influence ion channel binding, though its oxazole ring could confer distinct selectivity .
Data Tables
Table 1: Structural and Functional Comparison
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